molecular formula C13H10BrCl2NO2S B14932318 N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzenesulfonamide

N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzenesulfonamide

Cat. No.: B14932318
M. Wt: 395.1 g/mol
InChI Key: MTUFRPKXWUPSRO-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a dichlorobenzene ring, with additional bromine and methyl substitutions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-bromo-4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The bromine and chlorine substitutions may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-iodo-4-methylphenyl)-2-bromoacetamide: Similar structure with iodine substitution.

    2-bromo-4-methylacetanilide: Similar structure with acetamide group.

    N-(2-bromo-4-methylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar structure with additional functional groups.

Uniqueness

N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzenesulfonamide is unique due to the presence of both bromine and chlorine substitutions along with the sulfonamide group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H10BrCl2NO2S

Molecular Weight

395.1 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C13H10BrCl2NO2S/c1-8-2-5-12(10(14)6-8)17-20(18,19)13-7-9(15)3-4-11(13)16/h2-7,17H,1H3

InChI Key

MTUFRPKXWUPSRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Br

Origin of Product

United States

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